molecular formula C7H11N3O2 B13246639 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide

2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B13246639
M. Wt: 169.18 g/mol
InChI Key: FWDPDHVYPAEQCQ-UHFFFAOYSA-N
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Description

2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities . This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or receptors involved in inflammatory processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to a reduction in the production of pro-inflammatory mediators like prostaglandins . Additionally, it may modulate signaling pathways involved in pain perception and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives. Its methoxy group and acetamide functionality may enhance its solubility and bioavailability, making it a valuable compound for further research and development .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-methoxy-2-(1-methylpyrazol-4-yl)acetamide

InChI

InChI=1S/C7H11N3O2/c1-10-4-5(3-9-10)6(12-2)7(8)11/h3-4,6H,1-2H3,(H2,8,11)

InChI Key

FWDPDHVYPAEQCQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(C(=O)N)OC

Origin of Product

United States

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